

chemical and physical properties of 4-(Trifluoromethyl)-L-phenylalanine

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)-L-phenylalanine

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An In-Depth Technical Guide to 4-(Trifluoromethyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)-L-phenylalanine is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique chemical and physical properties, conferred by the presence of a trifluoromethyl group on the phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical and physical properties of **4-(Trifluoromethyl)-L-phenylalanine**, detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways.

Chemical and Physical Properties

The incorporation of the trifluoromethyl group significantly influences the electronic and steric properties of the phenylalanine scaffold, impacting its biological activity and pharmacokinetic profile. A summary of its key chemical and physical properties is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₀ F ₃ NO ₂	[1][2]
Molecular Weight	233.19 g/mol	[1][2]
CAS Number	114926-38-4	[1][2]
Appearance	White to off-white solid/powder	[3][4]
Solubility	Water: 2 mg/mL (with heating)	[3]
Storage Conditions	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)	[3]

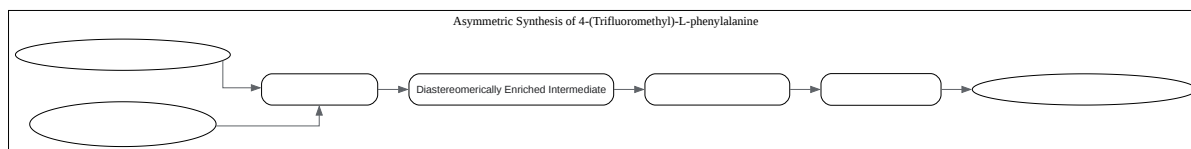
Note: Experimental data for melting point, boiling point, pKa, and specific optical rotation for **4-(Trifluoromethyl)-L-phenylalanine** are not readily available in the surveyed literature. The provided solubility is from a commercial source and may require specific conditions (ultrasonication and heating) to achieve.[3]

Experimental Protocols

Asymmetric Synthesis

The asymmetric synthesis of **4-(Trifluoromethyl)-L-phenylalanine** is crucial for obtaining the biologically active L-enantiomer. While a specific detailed protocol for this exact compound is not available in the reviewed literature, a general approach can be adapted from the synthesis of similar chiral phenylalanine derivatives. One such method involves the asymmetric alkylation of a chiral glycine equivalent.[5]

Conceptual Workflow for Asymmetric Synthesis:



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Asymmetric synthesis workflow.

A detailed experimental procedure would involve the following key steps:

- **Preparation of the Chiral Glycine Synthons:** A chiral nickel(II) complex of a Schiff base derived from glycine and a chiral auxiliary is a common starting material.
- **Asymmetric Alkylation:** The chiral glycine synthon is reacted with 4-(trifluoromethyl)benzyl bromide in the presence of a base. The chiral auxiliary directs the alkylation to stereoselectively form one diastereomer.
- **Hydrolysis and Deprotection:** The resulting complex is hydrolyzed under acidic conditions to cleave the Schiff base and release the amino acid. Any protecting groups are also removed in this step.
- **Purification:** The final product is purified from the reaction mixture using techniques such as ion-exchange chromatography or recrystallization.

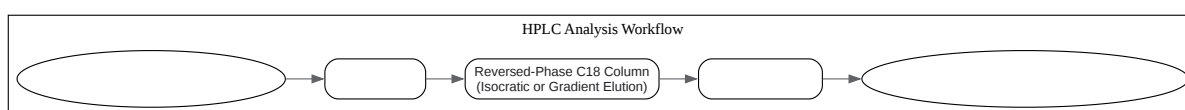
Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be developed for the analysis of **4-(Trifluoromethyl)-L-phenylalanine**. While a specific method for this compound is not detailed in the literature, a

general method for phenylalanine and its derivatives can be adapted.[6][7]

Conceptual HPLC Workflow:



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HPLC analysis workflow.

- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 210-220 nm.
- Quantification: The concentration of the analyte can be determined by comparing its peak area to that of a standard of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy are essential for confirming the structure of **4-(Trifluoromethyl)-L-phenylalanine**. While experimental spectra for this specific compound are not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

- ^1H NMR: The spectrum would be expected to show signals for the aromatic protons (typically in the range of 7.0-8.0 ppm), the alpha-proton of the amino acid (around 4.0 ppm), and the beta-protons (around 3.0-3.5 ppm). The aromatic signals will likely show splitting patterns characteristic of a para-substituted benzene ring.

- ^{13}C NMR: The spectrum would display signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the alpha-carbon (around 55-60 ppm), the beta-carbon (around 35-40 ppm), and the trifluoromethyl carbon (a quartet due to coupling with fluorine).
- ^{19}F NMR: A single resonance for the CF_3 group would be expected.

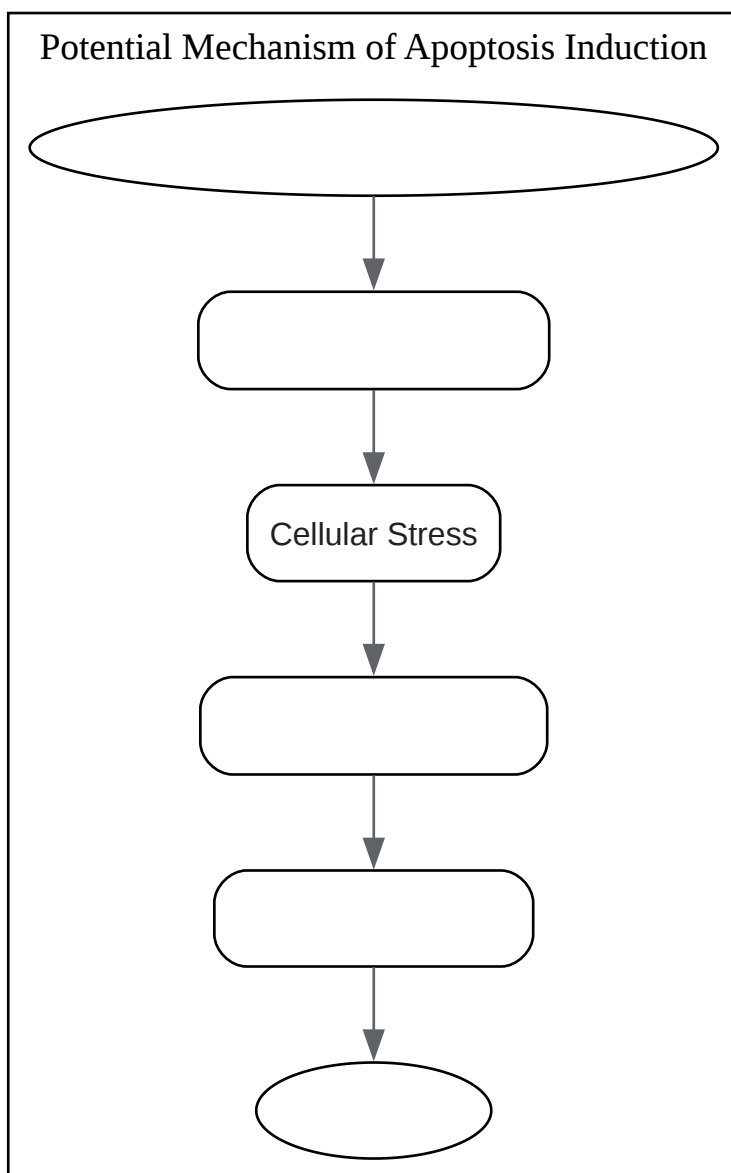
Biological Activity and Signaling Pathways

4-(Trifluoromethyl)-L-phenylalanine has been identified as a compound with potential therapeutic applications, particularly in oncology.

Cytotoxic and Pro-apoptotic Effects

Studies have shown that **4-(Trifluoromethyl)-L-phenylalanine** exhibits cytotoxic activity against various cancer cell lines. This cytotoxicity is, at least in part, mediated by the induction of apoptosis.^[8] The precise molecular mechanisms underlying these effects are still under investigation.

Conceptual Apoptosis Induction Pathway:



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Conceptual apoptosis pathway.

Acyltransferase Inhibition

4-(Trifluoromethyl)-L-phenylalanine has been described as an acyltransferase inhibitor.[8] Acyltransferases are a broad class of enzymes that catalyze the transfer of acyl groups. The specific acyltransferase(s) inhibited by this compound and the mechanism of inhibition require further elucidation. Inhibition of certain acyltransferases can disrupt cellular processes such as

fatty acid metabolism and protein modification, which could contribute to the observed cytotoxic effects.

Potential Involvement in Signaling Pathways

While direct evidence is limited for **4-(Trifluoromethyl)-L-phenylalanine**, the parent amino acid, L-phenylalanine, is known to influence key cellular signaling pathways.

- **mTOR Pathway:** Amino acids, including phenylalanine, are known to activate the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation. It is plausible that **4-(Trifluoromethyl)-L-phenylalanine** could modulate this pathway, either as an activator or an inhibitor, which would have significant implications for its use in cancer therapy.
- **STAT6 Pathway:** While a study on N-alpha-tosyl-L-phenylalanine-chloromethyl ketone (TPCK), a different phenylalanine derivative, showed an effect on the STAT6 pathway, there is currently no direct evidence to suggest that **4-(Trifluoromethyl)-L-phenylalanine** interacts with this pathway.^[9] The STAT6 pathway is primarily involved in immune responses and cytokine signaling.^{[5][10][11][12][13][14]}

Conclusion

4-(Trifluoromethyl)-L-phenylalanine is a promising molecule with demonstrated cytotoxic and pro-apoptotic effects. Its utility as a building block in drug design is clear, and further research into its specific molecular targets and mechanisms of action is warranted. This technical guide provides a foundational understanding of its properties and biological activities, highlighting the need for more detailed experimental data to fully realize its therapeutic potential. As research progresses, a clearer picture of its role in modulating key signaling pathways will emerge, paving the way for the development of novel and effective therapies.

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